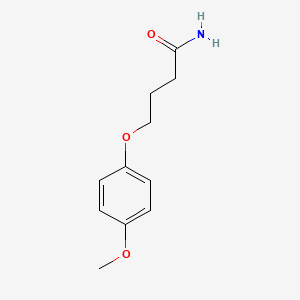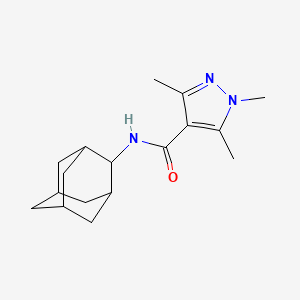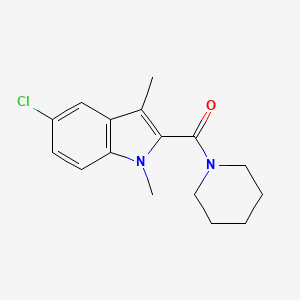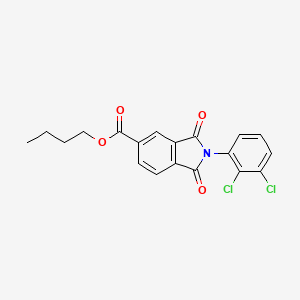
4-(4-methoxyphenoxy)butanamide
Übersicht
Beschreibung
4-(4-methoxyphenoxy)butanamide, also known as MPB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MPB is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 227.27 g/mol.
Wissenschaftliche Forschungsanwendungen
1. Pharmacological Applications
- Gastric Acid Antisecretory Activity : A study by Ueda et al. (1991) explored the synthesis of N-[3-(3-(Piperidinomethyl)phenoxy)propyl]butanamides, demonstrating their effectiveness as antiulcer agents. These compounds, including a derivative of 4-(4-methoxyphenoxy)butanamide, showed promising results in inhibiting gastric acid secretion in rats, indicating potential applications in treating gastric ulcers (Ueda et al., 1991).
2. Antimicrobial and Anticancer Applications
- Antimicrobial and Anticancer Properties : Research by Sirajuddin et al. (2015) focused on the synthesis of N-[(4-methoxyphenyl)]-4-oxo-4-[oxy]butanamide. This compound exhibited significant antimicrobial activity, and its anticancer potential was demonstrated through in vitro studies on lung carcinoma cell lines. The study highlights the compound's potential as a therapeutic agent in both antimicrobial and anticancer applications (Sirajuddin et al., 2015).
3. Materials Science and Chemistry Applications
- High-Performance Renewable Thermosetting Resin : Harvey et al. (2014) synthesized a renewable bisphenol derivative from eugenol, which was then converted to a bis(cyanate) ester. This compound, related to this compound, demonstrated excellent thermal stability and potential for use in maritime environments, showcasing its application in materials science (Harvey et al., 2014).
4. Antifungal Applications
- Antifungal Activities : A study by Lee et al. (1999) investigated the antifungal properties of various N‐Aryl‐4‐phenyl‐3‐(4‐phenoxyphenyl)butanamides. These compounds showed effectiveness against several fungi, indicating their potential use in developing antifungal agents (Lee et al., 1999).
Eigenschaften
IUPAC Name |
4-(4-methoxyphenoxy)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-14-9-4-6-10(7-5-9)15-8-2-3-11(12)13/h4-7H,2-3,8H2,1H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBHKGWQIPVPCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-[(2-cyano-3-{5-[(2-methylphenoxy)methyl]-2-furyl}acryloyl)amino]-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4678493.png)


![N-(2-fluorophenyl)-N'-[7-(1-piperidinyl)-2,1,3-benzoxadiazol-4-yl]urea](/img/structure/B4678509.png)
![N-[4-(4-morpholinyl)phenyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4678512.png)
![N-[3-(1-piperidinyl)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4678518.png)



![2-[4-allyl-5-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4678550.png)
![4-{[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-ethoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4678559.png)
![2,3-dichloro-4-methoxy-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B4678567.png)
![4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-6-(4-morpholinyl)-1,3,5-triazin-2-amine](/img/structure/B4678579.png)
![5-({[3-(dimethylamino)propyl]amino}sulfonyl)-N-ethyl-2-methoxybenzamide](/img/structure/B4678581.png)